4-methyl-2-oxo-2H-chromen-7-yl phenylacetate
Description
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are benzopyrone compounds that are widely distributed in nature and have been extensively studied for their pharmacological properties
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-12-9-17(19)22-16-11-14(7-8-15(12)16)21-18(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVDLVFMGOMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in alcohol derivatives.
Substitution: The phenylacetate moiety can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives .
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s photochemical properties make it useful in the development of photoactive materials and sensors.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s coumarin moiety can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl acetonitrile
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl phenylacetate is unique due to its phenylacetate moiety, which imparts distinct chemical and biological properties. Compared to other coumarin derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
